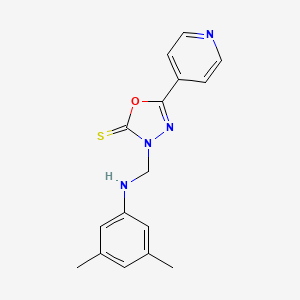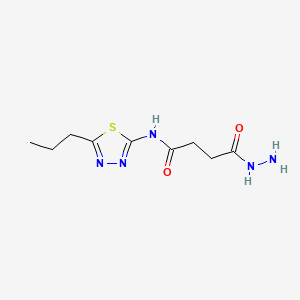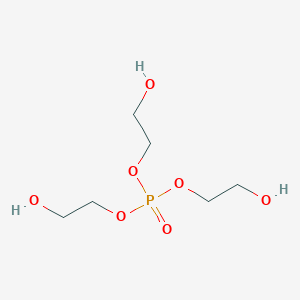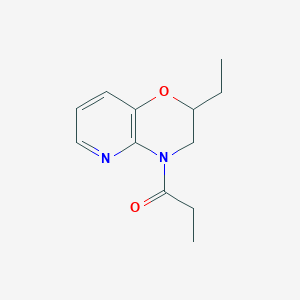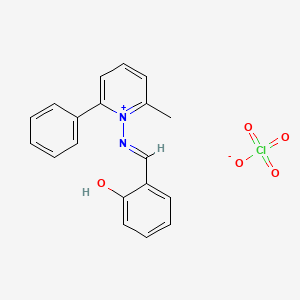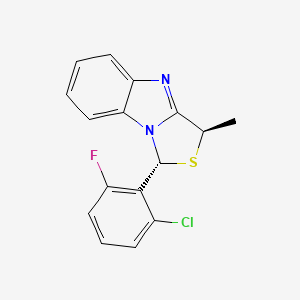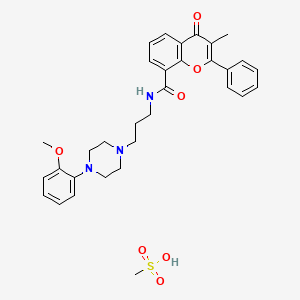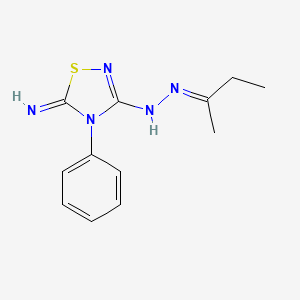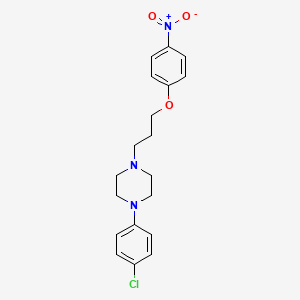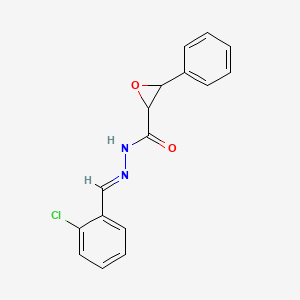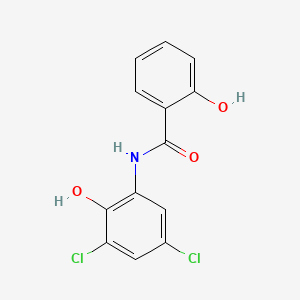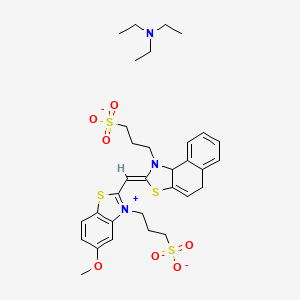
Einecs 269-968-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 269-968-1, also known as 3-(4-morpholino)-2-hydroxypropanesulfonic acid, is a chemical compound widely used in various scientific and industrial applications. It is a zwitterionic buffer that is particularly useful in biological and biochemical research due to its stability and compatibility with a wide range of pH levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-morpholino)-2-hydroxypropanesulfonic acid typically involves the reaction of morpholine with epichlorohydrin, followed by sulfonation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 3-(4-morpholino)-2-hydroxypropanesulfonic acid is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process. The final product is then purified through crystallization or other separation techniques to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-morpholino)-2-hydroxypropanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted morpholine compounds.
Wissenschaftliche Forschungsanwendungen
3-(4-morpholino)-2-hydroxypropanesulfonic acid is extensively used in scientific research due to its buffering capacity and stability. Some of its applications include:
Chemistry: Used as a buffer in various chemical reactions to maintain pH stability.
Biology: Employed in cell culture media and enzyme assays to provide a stable pH environment.
Medicine: Utilized in pharmaceutical formulations to enhance the stability of active ingredients.
Industry: Applied in the manufacturing of cosmetics and personal care products as a pH regulator.
Wirkmechanismus
The buffering action of 3-(4-morpholino)-2-hydroxypropanesulfonic acid is due to its ability to donate and accept protons, thereby maintaining a stable pH in solutions. It interacts with hydrogen ions and hydroxide ions in the solution, preventing significant changes in pH. This property makes it an ideal buffer for biological and chemical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(hydroxymethyl)aminomethane (Tris): Another widely used buffer in biological research.
2-(N-morpholino)ethanesulfonic acid (MES): Similar in structure and buffering capacity.
4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES): Known for its high buffering capacity in the physiological pH range.
Uniqueness
3-(4-morpholino)-2-hydroxypropanesulfonic acid is unique due to its zwitterionic nature, which provides better stability and less interference in biochemical reactions compared to other buffers. Its ability to maintain a stable pH over a wide range of conditions makes it particularly valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
68392-94-9 |
|---|---|
Molekularformel |
C32H42N3O7S4- |
Molekulargewicht |
709.0 g/mol |
IUPAC-Name |
N,N-diethylethanamine;3-[(2Z)-2-[[5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-5,9b-dihydrobenzo[e][1,3]benzothiazol-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C26H28N2O7S4.C6H15N/c1-35-19-9-11-22-21(16-19)27(12-4-14-38(29,30)31)24(36-22)17-25-28(13-5-15-39(32,33)34)26-20-7-3-2-6-18(20)8-10-23(26)37-25;1-4-7(5-2)6-3/h2-3,6-7,9-11,16-17,26H,4-5,8,12-15H2,1H3,(H-,29,30,31,32,33,34);4-6H2,1-3H3/p-1 |
InChI-Schlüssel |
ZGBRQOLPXJKBJS-UHFFFAOYSA-M |
Isomerische SMILES |
CCN(CC)CC.COC1=CC2=C(C=C1)SC(=[N+]2CCCS(=O)(=O)[O-])/C=C\3/N(C4C(=CCC5=CC=CC=C45)S3)CCCS(=O)(=O)[O-] |
Kanonische SMILES |
CCN(CC)CC.COC1=CC2=C(C=C1)SC(=[N+]2CCCS(=O)(=O)[O-])C=C3N(C4C(=CCC5=CC=CC=C45)S3)CCCS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


